molecular formula C21H18BrN5OS2 B2832587 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207011-84-4

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2832587
CAS RN: 1207011-84-4
M. Wt: 500.43
InChI Key: UDORWJPTCWWDNR-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5OS2 and its molecular weight is 500.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to the specified molecule have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiadiazoles and 1,3,4-thiadiazoles have demonstrated promising antibacterial and antifungal activities. The antimicrobial activities of these compounds were assessed by microbroth dilution techniques, with some exhibiting significant efficacy against Mycobacterium tuberculosis H37Rv, a pathogen responsible for tuberculosis (Güzeldemirci & Küçükbasmacı, 2010) Güzeldemirci & Küçükbasmacı, 2010. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents.

Anticancer Activity

Research on imidazothiadiazole analogs has shown that derivatives can exhibit potent cytotoxic activities against various cancer cell lines. A study involving the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors highlighted significant cytotoxic results against breast cancer cell lines, compared with standard treatments like 5-fluorouracil (Abu-Melha, 2021) Abu-Melha, 2021. This suggests the compound's framework could be a valuable asset in oncological research, potentially leading to the development of novel anticancer therapies.

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis pathways of related compounds provide insights into their potential applications in creating various heterocyclic structures, which are pivotal in medicinal chemistry. For example, thioureido-acetamides have been used as starting materials for heterocyclic syntheses through one-pot cascade reactions, leading to the creation of imidazo[1,2-c]pyrimidines and other important heterocycles (Schmeyers & Kaupp, 2002) Schmeyers & Kaupp, 2002. This demonstrates the compound's relevance in facilitating the synthesis of pharmacologically active heterocyclic compounds.

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5OS2/c1-13-5-3-4-6-17(13)27-18(15-7-9-16(22)10-8-15)11-23-21(27)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDORWJPTCWWDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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